molecular formula C22H17BrClN3O3S B12017131 [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 769150-53-0

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12017131
CAS No.: 769150-53-0
M. Wt: 518.8 g/mol
InChI Key: GUZLCWONZHQUKI-DHRITJCHSA-N
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Description

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding hydrazone.

    Aldol Condensation: The hydrazone intermediate undergoes an aldol condensation with 4-bromo-2-formylphenyl 4-chlorobenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioamide groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar compounds include those with variations in the substituents on the aromatic rings or modifications to the hydrazone linkage.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

769150-53-0

Molecular Formula

C22H17BrClN3O3S

Molecular Weight

518.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H17BrClN3O3S/c1-29-19-9-7-18(8-10-19)26-22(31)27-25-13-15-12-16(23)4-11-20(15)30-21(28)14-2-5-17(24)6-3-14/h2-13H,1H3,(H2,26,27,31)/b25-13+

InChI Key

GUZLCWONZHQUKI-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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